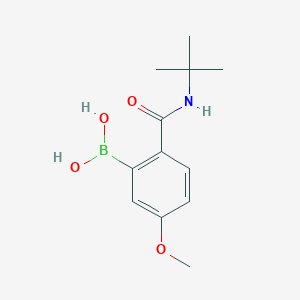

2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid is a boronic acid derivative that has gained significant attention in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylcarbamoyl group and a methoxy group. The combination of these functional groups imparts distinct chemical reactivity and stability to the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid typically involves the reaction of 5-methoxy-2-nitrophenylboronic acid with tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of automated purification systems can streamline the isolation and purification of the final product, ensuring high purity and consistency.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Coupling

This reaction forms C–C bonds using palladium catalysts. For analogous 2-chloro-5-methoxyphenylboronic acid derivatives :

Mechanistic insights :

-

Oxidative addition of aryl halides to Pd(0)

-

Transmetallation with boronic acid

Esterification and Stability

Boronic acids often form esters to enhance stability. For 5-(tert-butyl)-2-methoxybenzeneboronic acid :

| Ester Type | Conditions | Stability | Use Case |

|---|---|---|---|

| Trifluoroborate (BF₃K) | KHF₂, MeOH/H₂O | Hydrolysis-resistant | Storage/transport |

| AMP ester | Adenosine monophosphate, DMF | Enzyme-targeted | Antimicrobial studies |

Notable instability :

Spectroscopic Characterization

Data for 5-(tert-butyl)-2-methoxybenzeneboronic acid :

-

¹H NMR (DMSO-d₆): δ 1.16 (s, 18H, tert-butyl), 3.24 (s, 3H, OCH₃), 7.27–7.54 (m, aromatic H)

-

¹¹B NMR : δ 28–32 ppm (broad, B(OH)₂)

-

IR : 1340 cm⁻¹ (B–O stretch), 3200 cm⁻¹ (O–H stretch)

Challenges and Limitations

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : The compound serves as a crucial building block in the synthesis of complex organic molecules. It can be utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in forming carbon-carbon bonds in organic synthesis.

- Reagent for Chemical Reactions : Its boronic acid group allows it to participate in various chemical reactions, including oxidation and substitution reactions, which are essential for synthesizing other organic compounds.

Biology

- Development of Boron-Containing Drugs : The compound is being investigated for its potential use in developing boron-containing pharmaceuticals. Its ability to form reversible covalent bonds with diols makes it valuable for studying enzyme inhibition and receptor binding.

- Biological Probes : It can act as a probe for studying biological processes involving boron, thus aiding in the understanding of metabolic pathways and disease mechanisms.

Medicine

- Boron Neutron Capture Therapy (BNCT) : The compound is explored for its potential application in BNCT, a targeted cancer treatment that utilizes boron compounds to selectively destroy cancer cells upon neutron irradiation.

- Anticancer Activity : Research indicates that derivatives of boronic acids exhibit anticancer properties, which may extend to 2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid through structural modifications enhancing selectivity and efficacy against cancer cells .

Industry

- Advanced Materials Production : This compound is utilized in producing advanced materials such as boron-doped polymers and ceramics, which have applications in electronics and materials science.

- Catalysis : It serves as a catalyst in various industrial processes, enhancing reaction rates and selectivity in chemical manufacturing.

Mécanisme D'action

The mechanism of action of 2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying enzyme inhibition and receptor binding. The tert-butylcarbamoyl group enhances the stability and lipophilicity of the compound, facilitating its interaction with biological membranes and proteins. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Comparaison Avec Des Composés Similaires

2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid can be compared with other similar boronic acid derivatives, such as:

2-(tert-Butylcarbamoyl)-4-methylphenylboronic acid: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.

2-(tert-Butylcarbamoyl)benzylboronic acid: Lacks the methoxy group, resulting in distinct chemical properties and uses.

2-(tert-Butylcarbamoyl)-5-fluorophenylboronic acid: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which impart specific reactivity and stability, making it a versatile compound for various applications in research and industry.

Activité Biologique

2-(tert-Butylcarbamoyl)-5-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development, particularly for cancer and other diseases.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a methoxy group and a tert-butyl carbamoyl moiety, which enhances its solubility and biological activity. The boronic acid functional group is crucial for its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, it demonstrated cytotoxic effects against MCF-7 breast cancer cells with an IC50 value indicating significant potency .

- Enzyme Inhibition : This compound exhibits inhibitory effects on key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important in neurodegenerative diseases. Its IC50 values suggest it could be a candidate for further development in treating conditions like Alzheimer's disease .

- Antioxidant Properties : Studies have indicated that it possesses strong antioxidant activity, potentially protecting cells from oxidative stress .

Anticancer Studies

A study evaluating the anticancer properties of various boronic acid derivatives found that this compound exhibited significant antiproliferative activity against multiple cancer cell lines, including those resistant to conventional therapies. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Enzyme Inhibition Activity

The compound's enzyme inhibition profile was assessed against several targets:

- Acetylcholinesterase : IC50 = 115.63 µg/mL

- Butyrylcholinesterase : IC50 = 3.12 µg/mL

- Antiurease : IC50 = 1.10 µg/mL

- Antithyrosinase : IC50 = 11.52 µg/mL

These results indicate that the compound has potential therapeutic applications in treating conditions related to these enzymes .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and CUPRAC methods, yielding IC50 values of 0.14 µg/mL and 1.73 µg/mL, respectively, showcasing its effectiveness as a free radical scavenger .

Case Study 1: MCF-7 Cell Line

In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Enzyme Activity Assessment

In a comparative study of enzyme inhibition, this compound showed superior inhibition of butyrylcholinesterase compared to standard inhibitors, suggesting its potential role in developing treatments for Alzheimer's disease.

Summary Table of Biological Activities

| Activity Type | Target/Method | IC50 Value |

|---|---|---|

| Anticancer | MCF-7 (breast cancer) | Significant cytotoxicity |

| Enzyme Inhibition | Acetylcholinesterase | 115.63 µg/mL |

| Butyrylcholinesterase | 3.12 µg/mL | |

| Antiurease | 1.10 µg/mL | |

| Antithyrosinase | 11.52 µg/mL | |

| Antioxidant | DPPH | 0.14 µg/mL |

| CUPRAC | 1.73 µg/mL |

Propriétés

IUPAC Name |

[2-(tert-butylcarbamoyl)-5-methoxyphenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-12(2,3)14-11(15)9-6-5-8(18-4)7-10(9)13(16)17/h5-7,16-17H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRGUEMYOYTQRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)C(=O)NC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.